Levamfetamine succinate
Description
Structure
2D Structure
Properties
CAS No. |
5634-40-2 |
|---|---|
Molecular Formula |
C13H19NO4 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
butanedioic acid;(2R)-1-phenylpropan-2-amine |
InChI |
InChI=1S/C9H13N.C4H6O4/c1-8(10)7-9-5-3-2-4-6-9;5-3(6)1-2-4(7)8/h2-6,8H,7,10H2,1H3;1-2H2,(H,5,6)(H,7,8)/t8-;/m1./s1 |
InChI Key |
HVANWDSTOFDWRV-DDWIOCJRSA-N |
Isomeric SMILES |
C[C@H](CC1=CC=CC=C1)N.C(CC(=O)O)C(=O)O |
Canonical SMILES |
CC(CC1=CC=CC=C1)N.C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization for Research
Stereoselective Synthesis Strategies for Levamfetamine
The synthesis of the specific (R)-enantiomer of amphetamine, known as levamfetamine, requires stereoselective strategies to avoid the formation of the racemic mixture. These approaches are broadly categorized into the resolution of a racemic mixture and direct asymmetric synthesis from chiral precursors.
Chiral resolution is a classical and economically significant method for separating enantiomers from a racemic mixture. For amphetamine, this is most commonly achieved through the formation of diastereomeric salts. The process involves reacting racemic amphetamine with a single enantiomer of a chiral resolving agent, typically a chiral acid. This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. This difference allows for their separation by methods like fractional crystallization. wikipedia.org
One of the most established resolving agents for this purpose is tartaric acid. When racemic amphetamine is treated with an optically pure form, such as d-tartaric acid, it forms two diastereomers: (R)-amphetamine-d-tartrate and (S)-amphetamine-d-tartrate. These salts can be separated by carefully controlled crystallization from a suitable solvent like methanol (B129727). google.comgoogle.com After separation, the desired diastereomeric salt is treated with a base to liberate the free amine, yielding the optically pure levamfetamine. The efficiency of such resolutions can be high, though they can be labor-intensive. google.com Derivatives of tartaric acid, such as O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA), have also been employed effectively as resolving agents. rsc.org
Beyond classical resolution, enzymatic kinetic resolution presents an alternative strategy. This method uses enzymes, such as lipases, which selectively acylate one enantiomer in the racemic mixture at a much faster rate than the other, allowing the unreacted enantiomer to be separated. nih.gov
Table 1: Comparison of Chiral Resolution Agents for Amphetamine
| Resolving Agent | Principle of Separation | Key Process Step | Reference |
|---|---|---|---|
| d-Tartaric Acid | Diastereomeric Salt Formation | Fractional crystallization of the less soluble diastereomeric salt from a solvent like methanol. | wikipedia.orggoogle.com |
| O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA) | Diastereomeric Salt Formation | Formation of diastereomeric salts with differential solubility, enabling separation. | rsc.org |
| Lipase (e.g., CAL-B) | Enzymatic Kinetic Resolution | Selective enzymatic acylation of one enantiomer, allowing separation of the unreacted enantiomer. | nih.gov |
Asymmetric synthesis provides a more direct route to an optically pure enantiomer by starting with a chiral molecule (a chiral precursor) that already contains the required stereochemistry. This approach avoids the need for a resolution step and can be more efficient.
A well-documented pathway for synthesizing levamfetamine involves the use of d-ephedrine (B1618797) as the chiral starting material. google.comgoogle.com D-ephedrine possesses the correct stereochemistry at the carbon atom that will become the chiral center in levamfetamine. The synthesis typically proceeds in three main steps:
N-Acylation: The amino group of d-ephedrine is first protected by acylation, for instance, by reacting it with an acylating agent to form an N-acyl ephedrine (B3423809). google.com
Deoxygenation: The benzylic hydroxyl group of the N-acylated ephedrine is removed. This can be achieved through catalytic hydrogenation, often using a palladium on carbon (Pd/C) catalyst, which reduces the hydroxyl group. google.com
Hydrolysis: The N-acyl protecting group is removed by acid hydrolysis (e.g., refluxing in aqueous HCl) to yield the final levamfetamine product as its corresponding salt. google.com
Other stereoselective routes have also been explored in research, including syntheses starting from chiral oxazolidines or employing stereospecific cuprate (B13416276) addition reactions on aziridine-based precursors to establish the chiral amine center. unodc.org These methods underscore the diversity of chemical strategies available for accessing the pure (R)-enantiomer.
Characterization of Levamfetamine Succinate (B1194679) in Research Purity and Structure
The verification of purity and structure is a critical step in chemical synthesis, ensuring the material is suitable for research. This involves a combination of analytical techniques to confirm chemical identity, enantiomeric purity, and the successful formation of the desired salt.
A suite of analytical methods is employed to characterize levamfetamine and its succinate salt. The primary challenge is not only confirming the molecular structure but also verifying that the correct enantiomer has been isolated.
Chromatographic methods are central to determining enantiomeric purity.
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers directly without the need for derivatization. The method uses a chiral stationary phase (CSP) that interacts differently with the (R)- and (S)-enantiomers, causing them to elute at different times. Columns based on macrocyclic glycopeptides (e.g., vancomycin) or cyclodextrins are commonly used for this purpose. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): While standard GC-MS cannot distinguish between enantiomers, it is highly effective after a derivatization step. forensicresources.org The sample is reacted with a chiral derivatizing reagent (CDR) to form diastereomers. These diastereomeric derivatives have different chromatographic properties and can be separated on a standard (achiral) GC column, with the mass spectrometer providing definitive structural identification. forensicresources.org
Table 2: Analytical Methods for Verification of Levamfetamine
| Technique | Purpose | Principle | Reference |
|---|---|---|---|
| Chiral HPLC | Enantiomeric Purity Determination | Direct separation of enantiomers on a chiral stationary phase (CSP) due to differential transient diastereomeric interactions. | nih.govnih.gov |
| GC-MS (with CDR) | Enantiomeric Purity and Structural Confirmation | Chemical conversion of enantiomers into diastereomers, which are separable on an achiral column, followed by mass analysis. | forensicresources.org |
| NMR Spectroscopy | Structural Elucidation | Provides information on the molecular skeleton and confirms the presence of both the levamfetamine and succinate moieties in the salt. | drugbank.com |
| FTIR Spectroscopy | Functional Group Identification | Identifies characteristic vibrations of functional groups (e.g., N-H, C=O of the carboxylate) to confirm salt formation. | rsc.org |
The conversion of the levamfetamine free base into its succinate salt is a critical final step to produce a stable, solid, and highly pure material for research. nih.gov The formation of a salt can significantly improve a compound's physicochemical properties, such as crystallinity and stability. nih.gov The optimization of this crystallization process is a multi-faceted task aimed at producing a product with consistent and desirable characteristics.
The reaction involves combining levamfetamine, a base, with succinic acid, a dicarboxylic acid, in a suitable solvent system. The goal is to induce crystallization of the salt rather than rapid precipitation, as crystallization yields a more ordered and purer solid. Key parameters that must be optimized include:
Stoichiometry: The molar ratio of levamfetamine to succinic acid must be precisely controlled. Depending on the conditions, dicarboxylic acids can form salts in a 2:1 or 1:1 ratio with a monoamine. acs.org
Solvent Selection: The choice of solvent is paramount. An ideal solvent (or solvent/antisolvent mixture) will dissolve the free base and the acid but will have low solubility for the resulting salt, thereby promoting crystallization. rsc.org
Temperature Profile: Cooling crystallization is a common technique where the reactants are dissolved at an elevated temperature and the solution is slowly cooled to induce crystal formation. The rate of cooling directly impacts crystal size and purity. rsc.org
pH Control: The pKa values of the amine and the acid determine the pH at which the salt is the most stable form. Maintaining the pH within this optimal range is crucial to prevent dissociation or the formation of impurities. taylorfrancis.com
Seeding: The introduction of a small number of pre-existing crystals (seed crystals) of the desired polymorphic form can guide the crystallization process, ensuring the formation of the most thermodynamically stable and desired crystal structure. rsc.org
By carefully controlling these parameters, a robust process can be developed to consistently produce levamfetamine succinate as a high-purity, crystalline solid suitable for rigorous scientific research.
Table 3: Parameters for Optimizing Succinate Salt Formation
| Parameter | Objective | Impact on Research Grade Material | Reference |
|---|---|---|---|
| Stoichiometry | Ensure formation of the correct salt (e.g., 2:1 or 1:1). | Defines the chemical composition and molecular weight of the final product. | acs.org |
| Solvent/Antisolvent System | Control solubility to promote crystallization over amorphous precipitation. | Affects purity, crystal habit, and yield. A well-defined crystalline form is essential for reproducibility. | rsc.org |
| Temperature/Cooling Rate | Control the level of supersaturation and crystal growth rate. | Influences crystal size distribution and minimizes impurity inclusion. | rsc.org |
| Seeding | Control polymorphism and ensure batch-to-batch consistency. | Ensures the formation of the most stable and desired crystal form, which is critical for consistent physical properties. | rsc.org |
In Vitro and in Vivo Pharmacokinetic Research Models
Comprehensive Disposition Studies in Pre-clinical Species
Disposition studies are fundamental to elucidating the journey of a drug through the body. While specific data for levamfetamine succinate (B1194679) is limited, extensive research on levamfetamine, the active moiety, provides a strong basis for understanding its pharmacokinetic profile. It is important to note that the succinate salt is expected to dissociate in vivo, with the pharmacokinetics being primarily driven by the levamfetamine molecule.
Studies on the absorption and distribution of levamfetamine have been conducted, often in conjunction with its enantiomer, dextroamphetamine. The oral bioavailability of levamfetamine is reported to be similar to that of dextroamphetamine. wikipedia.org The time to reach peak plasma concentrations for immediate-release formulations of amphetamine, which includes levamfetamine, typically ranges from 2.5 to 3.5 hours. wikipedia.org
The volume of distribution for both levamfetamine and dextroamphetamine is approximately 3 to 4 L/kg, indicating extensive distribution into tissues. wikipedia.org Plasma protein binding for levamfetamine has been measured at 31.7%. wikipedia.org
Table 1: Preclinical Absorption and Distribution Parameters of Levamfetamine
| Parameter | Species | Value | Reference |
|---|---|---|---|
| Oral Bioavailability | General (similar to dextroamphetamine) | Not specified quantitatively in the provided context | wikipedia.org |
| Time to Peak Plasma Concentration (Tmax) | Human (Immediate-Release) | 2.5 - 3.5 hours | wikipedia.org |
| Volume of Distribution (Vd) | Human | 3 - 4 L/kg | wikipedia.org |
| Plasma Protein Binding | Human | 31.7% | wikipedia.org |
The biotransformation of levamfetamine is a critical determinant of its duration of action and elimination from the body. nih.gov Metabolism primarily occurs in the liver through two main pathways: hydroxylation and oxidative deamination. wikipedia.orgtandfonline.com
The hydroxylation is mediated by the cytochrome P450 enzyme CYP2D6, leading to the formation of 4-hydroxyamphetamine. wikipedia.orgtandfonline.com Oxidative deamination is another significant metabolic route. wikipedia.org Research suggests that levamfetamine may be metabolized less efficiently than its dextro-isomer. wikipedia.org Interestingly, studies on levamfetamine as a metabolite of selegiline (B1681611) indicated that its pharmacokinetics did not significantly differ in individuals with low CYP2D6 activity (poor metabolizers) compared to those with normal activity (extensive metabolizers), suggesting that CYP2D6's role in the clinical metabolism of levamfetamine might be minimal under certain conditions. wikipedia.org
Table 2: Primary Biotransformation Pathways of Levamfetamine
| Pathway | Enzyme | Metabolite | Reference |
|---|---|---|---|
| Hydroxylation | CYP2D6 | 4-hydroxyamphetamine | wikipedia.org |
| Oxidative Deamination | Not specified | Not specified | wikipedia.org |
The primary route of excretion for amphetamine and its metabolites is through the urine. wikipedia.org The rate of elimination is highly dependent on urinary pH. wikipedia.org Acidification of the urine increases the excretion of amphetamine, while alkalinization leads to enhanced renal tubular reabsorption and a prolonged elimination half-life. wikipedia.org On average, with a urinary pH of 6.6, about 70% of an amphetamine dose is excreted unchanged. wikipedia.org This percentage drops to between 17% and 43% at a urinary pH greater than 6.7. wikipedia.org
When administered as a metabolite of selegiline, the urinary recovery of levamfetamine is reported to be between 9% and 30%. wikipedia.org
Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation in Drug Discovery Research
Physiologically based pharmacokinetic (PBPK) modeling is a powerful computational tool that simulates the ADME properties of a drug within a virtual physiological system. nih.govunito.itnih.govmdpi.comsemanticscholar.org These models integrate drug-specific data with physiological information from different species to predict the pharmacokinetic profile of a compound. nih.govunito.it
A significant challenge in drug development is extrapolating preclinical data from animal models to predict human pharmacokinetics. nih.gov PBPK modeling provides a mechanistic framework for this interspecies extrapolation by accounting for physiological differences between species, such as organ sizes and blood flow rates. nih.govunito.it This approach is more sophisticated than simple allometric scaling. unito.it The development of a PBPK model for a compound like levamfetamine would typically involve building and validating the model in preclinical species like rats, dogs, and monkeys before scaling it to predict human pharmacokinetics. longdom.orgnih.govnih.gov
Compartmental Analysis in Pharmacokinetic Researchfrontiersin.org
Compartmental modeling is a mathematical method frequently used in pharmacokinetics to describe the time course of drug concentrations in the body. frontiersin.org This approach simplifies the complex processes of drug distribution and elimination by representing the body as a series of one or more interconnected compartments. frontiersin.orgnih.gov A one-compartment model, which treats the body as a single, uniform unit, is often sufficient to describe the pharmacokinetics of drugs that distribute rapidly and show a monoexponential decline in concentration. frontiersin.org
For amphetamines, a one-compartment model with first-order absorption and first-order elimination, often including a lag time to account for the delay between administration and appearance in the bloodstream, has been shown to effectively model plasma concentration data. frontiersin.org This type of analysis allows for the estimation of fundamental pharmacokinetic parameters such as the absorption rate constant (Ka), the elimination rate constant (Ke), volume of distribution (Vd), and clearance (CL). nih.govfrontiersin.org By fitting the model to experimental data, researchers can separate drug-specific properties from system-specific properties, providing a quantitative understanding of the drug's in vivo behavior. frontiersin.org
| Parameter | Value (Mean ± SD) | Description |
| Ka (Absorption Rate Constant) | 1.0 ± 0.6 h⁻¹ | The rate at which the drug enters the central compartment. |
| tlag (Lag Time) | 0.5 ± 0.4 h | The delay before absorption begins. |
| CL/F (Apparent Clearance) | 28.9 ± 6.6 L/h | The volume of plasma cleared of the drug per unit time. |
| V/F (Apparent Volume of Distribution) | 277.8 ± 73.1 L | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
This data is for D-amphetamine following a 40 mg oral dose and is presented for illustrative purposes of compartmental model outputs. frontiersin.org
Molecular and Cellular Neuropharmacological Mechanisms of Levamfetamine
Interactions with Monoamine Neurotransmitter Systems
Levamfetamine functions as both a reuptake inhibitor and a releasing agent for monoamine neurotransmitters, primarily dopamine (B1211576) and norepinephrine (B1679862). wikipedia.org This dual action leads to increased concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.
Levamfetamine interacts with the dopamine transporter (DAT), a protein responsible for clearing dopamine from the synapse back into the presynaptic neuron. wikipedia.org It acts as a DAT substrate, meaning it is taken up into the neuron by the transporter. This process involves two key mechanisms:
Competitive Reuptake Inhibition : By binding to and being transported by DAT, levamfetamine competes with dopamine for reuptake, leading to a temporary increase in extracellular dopamine concentration. nih.govyoutube.com
Dopamine Efflux (Release) : Once inside the presynaptic terminal, levamfetamine disrupts the vesicular storage of dopamine by inhibiting the vesicular monoamine transporter 2 (VMAT2). youtube.com This action increases cytosolic dopamine levels. This high concentration of cytosolic dopamine then causes the dopamine transporter (DAT) to reverse its direction of transport, actively pumping dopamine out of the neuron and into the synaptic cleft. nih.gov
Compared to dextroamphetamine, levamfetamine is a significantly weaker dopamine-releasing agent. Research indicates that dextroamphetamine is approximately four times more potent in inducing the release of dopamine. wikipedia.org Similarly, as a reuptake inhibitor, levamfetamine is about three to seven times less potent than dextroamphetamine at the dopamine transporter. wikipedia.org This difference in potency on the dopaminergic system is believed to be the primary reason for the distinct psychostimulant effects observed between the two isomers. wikipedia.org
The mechanisms by which levamfetamine affects the norepinephrine system are analogous to its actions on dopamine, involving the norepinephrine transporter (NET). wikipedia.org It acts as a competitive inhibitor of norepinephrine reuptake and promotes its release. wikipedia.orgnih.gov
Table 1: Comparative Potency of Amphetamine Isomers on Monoamine Transporters
| Compound | Action | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) |
|---|---|---|---|
| Levamfetamine | Reuptake Inhibition | 3- to 7-fold less potent than Dextroamphetamine wikipedia.org | ~2-fold less potent than Dextroamphetamine wikipedia.org |
| Release | ~4-fold less potent than Dextroamphetamine wikipedia.org | Similar or slightly more potent than Dextroamphetamine wikipedia.org | |
| Dextroamphetamine | Reuptake Inhibition | High Potency wikipedia.org | High Potency wikipedia.org |
The serotonergic system plays a modulatory role in the neurochemical and behavioral effects of psychostimulants. nih.gov Generally, amphetamines can bind to serotonin (B10506) transporters (SERT) and promote serotonin release, although this action is typically less potent than their effects on dopamine and norepinephrine. youtube.comnih.gov
Specific Receptor Target Modulations
Beyond direct interactions with monoamine transporters, levamfetamine's mechanism of action involves modulation of specific receptor targets.
A significant aspect of levamfetamine's pharmacology is its activity as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1). wikipedia.org TAAR1 is a G-protein coupled receptor located intracellularly in presynaptic monoamine neurons. wikipedia.org When activated, TAAR1 modulates the activity of these neurons and can influence monoamine transmission independently of transporter-mediated efflux. frontiersin.orgresearchgate.net
Activation of TAAR1 by agonists like levamfetamine can:
Modulate Dopaminergic Systems : TAAR1 activation generally has a negative modulatory effect on dopaminergic systems, which can dampen dopamine accumulation. frontiersin.org This may contribute to the lower psychostimulant profile of levamfetamine compared to dextroamphetamine.
Influence Transporter Function : TAAR1 activation can lead to the phosphorylation of monoamine transporters, which can alter their function from reuptake to reverse transport (efflux). frontiersin.org
Act as a Catecholaminergic Activity Enhancer (CAE) : Levamfetamine has been identified as a CAE, an effect that may be mediated by its TAAR1 agonism. wikipedia.org This action occurs at concentrations lower than those required for significant catecholamine release. wikipedia.org
The primary and most well-documented molecular targets of levamfetamine are the dopamine transporter (DAT), the norepinephrine transporter (NET), and the TAAR1 receptor. wikipedia.org Its pharmacological effects are largely attributable to its actions at these sites. While broader research into amphetamine derivatives has explored interactions with a wide range of receptors, including serotonin, histamine, and glutamate (B1630785) receptors, levamfetamine itself does not exhibit high affinity for these other sites. mdpi.comnih.govmdpi.com Its binding profile is highly specific to the monoaminergic systems. Current research has not identified other molecular receptor binding sites as significant contributors to the primary mechanism of action of levamfetamine.
Table 2: Summary of Levamfetamine's Molecular Targets
| Target | Type | Action of Levamfetamine | Consequence |
|---|---|---|---|
| Dopamine Transporter (DAT) | Transporter | Substrate / Reuptake Inhibitor wikipedia.org | Increased synaptic dopamine; Dopamine efflux nih.gov |
| Norepinephrine Transporter (NET) | Transporter | Substrate / Reuptake Inhibitor wikipedia.org | Increased synaptic norepinephrine; Norepinephrine efflux nih.gov |
| Vesicular Monoamine Transporter 2 (VMAT2) | Transporter | Inhibitor youtube.com | Disruption of vesicular storage, increased cytosolic monoamines youtube.com |
| Trace Amine-Associated Receptor 1 (TAAR1) | GPCR | Agonist wikipedia.org | Modulation of monoamine neuron activity; Catecholaminergic enhancement wikipedia.orgfrontiersin.org |
Intracellular Signaling Cascades and Downstream Molecular Pathways in Research Models
The neuropharmacological effects of levamfetamine succinate (B1194679), like other amphetamines, extend beyond its primary interaction with monoamine transporters to influence a complex network of intracellular signaling cascades and downstream molecular pathways. While much of the existing research has focused on dextroamphetamine or racemic mixtures of amphetamine, the available evidence indicates that levamfetamine contributes to the modulation of these pathways, albeit with some distinct characteristics. These intracellular events are critical in mediating the short-term and long-term neuroplastic changes associated with amphetamine exposure.
Upon entering the neuron, amphetamines can initiate signaling cascades involving various protein kinases, such as protein kinase C (PKC) and Ca²⁺/calmodulin-dependent protein kinase II alpha (CaMKIIα). These kinases can phosphorylate monoamine transporters, altering their function. For instance, PKC-mediated phosphorylation can lead to the reversal of transporter function, facilitating neurotransmitter efflux, or induce the internalization of the transporter, thereby inhibiting reuptake.
A central intracellular signaling pathway implicated in the action of amphetamines is the cyclic adenosine (B11128) monophosphate (cAMP) pathway. Amphetamines can activate the intracellular trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor. Activation of TAAR1 can lead to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cAMP. This elevation in cAMP activates protein kinase A (PKA). PKA activation is a critical step that propagates the signal throughout the neuron, leading to the phosphorylation of numerous downstream targets, including transcription factors that regulate gene expression.
The activation of these signaling cascades converges on the nucleus, where they modulate the activity of several key transcription factors. These transcription factors are instrumental in translating the initial neurochemical effects of levamfetamine into lasting changes in neuronal function and behavior. The most extensively studied of these in the context of amphetamine action include:
cAMP Response Element-Binding Protein (CREB): Amphetamine administration has been shown to induce the phosphorylation of CREB in the striatum. The activation of the cAMP/PKA pathway is a primary mechanism leading to CREB phosphorylation. Phosphorylated CREB (pCREB) binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby initiating their transcription. This process is believed to be a crucial early nuclear event that mediates some of the long-term effects of amphetamine. Research has demonstrated that CREB is necessary for the induction of immediate-early genes like c-fos following amphetamine exposure.
DeltaFosB (ΔFosB): Chronic exposure to amphetamines leads to the gradual accumulation of a highly stable transcription factor known as ΔFosB, a truncated splice variant of the fosB gene. Unlike other Fos family proteins, which are transiently induced, ΔFosB persists in the brain for extended periods. This accumulation is considered a key molecular switch in the development of long-term neuroadaptations. Studies have shown that repeated amphetamine treatment increases ΔFosB expression in brain regions like the nucleus accumbens.
Nuclear Factor-kappa B (NF-κB): This transcription factor is also implicated in the molecular adaptations to chronic amphetamine use.
The modulation of these transcription factors leads to changes in the expression of a wide array of genes, which in turn underlie the neuroplastic changes observed with sustained amphetamine use. These gene expression changes can affect neuronal growth, cytoskeletal structure, synaptogenesis, and cell metabolism.
The following tables summarize key research findings related to the effects of amphetamines on intracellular signaling and gene expression, with the understanding that much of this data is derived from studies on d-amphetamine or mixed amphetamine salts, where levamfetamine is a component.
| Signaling Pathway Component | Effect of Amphetamine Administration | Key Research Findings in Animal Models |
| cAMP | Increased intracellular levels | Activation of the intracellular G-protein coupled receptor TAAR1 by amphetamines stimulates adenylyl cyclase, leading to elevated cAMP levels. |
| Protein Kinase A (PKA) | Increased activity | Elevated cAMP levels lead to the activation of PKA, which then phosphorylates downstream targets, propagating the intracellular signal. |
| Protein Kinase C (PKC) | Altered activity (dose-dependent) | Low doses of amphetamine increased soluble PKC activity, while high doses increased particulate PKC activity in the rat striatum. This suggests a complex, dose-dependent role for PKC in mediating amphetamine's effects. |
| Extracellular signal-regulated kinase (ERK) | Increased phosphorylation | Amphetamine has been shown to increase the phosphorylation of ERK, a key component of the MAPK signaling pathway, in the striatum and prefrontal cortex of rats. |
| Transcription Factor | Effect of Amphetamine Administration | Key Research Findings in Animal Models |
| CREB | Increased phosphorylation | Amphetamine induces the phosphorylation of CREB in the rat striatum, an effect mediated by the dopamine D1 receptor and the cAMP/PKA pathway. Phosphorylated CREB is essential for the subsequent induction of immediate-early genes. |
| ΔFosB | Accumulation with chronic exposure | Repeated administration of amphetamine leads to the progressive accumulation of the stable ΔFosB protein in the nucleus accumbens. This accumulation is linked to long-term neuroplastic changes. |
| NF-κB | Implicated in chronic effects | This transcription factor is involved in the alterations in gene expression that arise from chronic amphetamine use. |
| Downstream Target Gene | Effect of Amphetamine Administration | Key Research Findings in Animal Models |
| c-fos | Transient induction with acute exposure | Acute amphetamine administration leads to a rapid and transient increase in the expression of the immediate-early gene c-fos in the striatum. This effect is dependent on CREB activation. |
| fosB | Induction of both full-length and ΔFosB isoforms | Both the full-length fosB and the truncated ΔfosB mRNA are induced following acute amphetamine administration. |
| Brain-Derived Neurotrophic Factor (BDNF) | Altered expression | Amphetamine has been shown to influence the expression of BDNF, a key molecule involved in neuroplasticity, in various brain regions. |
Pre Clinical Investigative Studies and Mechanistic Elucidation
In Vitro Cellular and Biochemical Assays
In vitro studies are fundamental to elucidating the molecular mechanisms by which a compound exerts its pharmacological effects. For levamfetamine, these assays have been crucial in characterizing its interactions with key components of the central nervous system, particularly those involved in monoamine neurotransmission.
Levamfetamine's primary mechanism of action involves its influence on the dynamics of catecholamine neurotransmitters, specifically norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA). wikipedia.orgnih.gov In vitro studies using cellular systems, such as synaptosomes, have demonstrated that levamfetamine functions as both a reuptake inhibitor and a releasing agent for these monoamines. wikipedia.org The compound achieves this by interacting with presynaptic plasma membrane transporters—the norepinephrine transporter (NET) and the dopamine transporter (DAT)—as well as the vesicular monoamine transporter 2 (VMAT2). droracle.ai
By inhibiting these transporters, levamfetamine blocks the reabsorption of norepinephrine and dopamine from the synaptic cleft back into the presynaptic neuron. droracle.ai Furthermore, its action on VMAT2 disrupts the sequestration of these neurotransmitters into synaptic vesicles, leading to increased cytosolic concentrations and promoting their non-exocytotic release (efflux) back into the synapse through a reversal of transporter function. nih.govdroracle.ai
Comparative in vitro assays reveal distinct potencies between the stereoisomers of amphetamine. While both levamfetamine (l-amphetamine) and dextroamphetamine (d-amphetamine) affect both norepinephrine and dopamine systems, levamfetamine exhibits a preferential action on norepinephrine. Dextroamphetamine is several times more potent in inducing the release and inhibiting the reuptake of dopamine, whereas the two isomers have more comparable effects on norepinephrine. wikipedia.org This difference suggests that the dopaminergic system is more sensitive to the stereochemical configuration of the amphetamine molecule. wikipedia.org
| Parameter | Levamfetamine (l-amphetamine) | Dextroamphetamine (d-amphetamine) | Reference |
|---|---|---|---|
| Primary Neurotransmitter Action | Releasing agent and reuptake inhibitor | Releasing agent and reuptake inhibitor | wikipedia.org |
| Relative Potency on Dopamine (DA) Release | Weaker | Stronger (several-fold higher than l-isomer) | wikipedia.org |
| Relative Potency on Norepinephrine (NE) Release | Potent | Similar potency to l-isomer | wikipedia.org |
| Transporter Inhibition | Inhibits DAT, NET, and VMAT2 | Inhibits DAT, NET, and VMAT2 | droracle.ai |
While much of levamfetamine's action is mediated through its effects on neurotransmitter transporters, ligand binding and activation studies in recombinant cell lines have identified other molecular targets. The primary sites of binding are the dopamine transporter (DAT, encoded by the gene SLC6A3) and the norepinephrine transporter (NET, encoded by SLC6A2). nih.gov Levamfetamine binds to these transporter proteins, functionally inhibiting their action and inducing conformational changes that facilitate neurotransmitter efflux. nih.gov
In addition to plasma membrane transporters, levamfetamine interacts with the synaptic vesicular amine transporter (VMAT2, encoded by SLC18A2), which is critical for loading monoamines into presynaptic vesicles. nih.gov Its inhibitory action at VMAT2 is a key step in the process of increasing cytosolic neurotransmitter levels, which precedes reverse transport into the synapse. droracle.ai
Furthermore, research has established that amphetamines act as agonists at the Trace Amine-Associated Receptor 1 (TAAR1). nih.gov TAAR1 is an intracellular G-protein coupled receptor that can modulate the activity and trafficking of DAT and NET. Activation of TAAR1 by amphetamines is believed to contribute significantly to their effects on monoamine release. nih.gov
| Molecular Target | Gene | Interaction Type | Functional Effect | Reference |
|---|---|---|---|---|
| Dopamine Transporter (DAT) | SLC6A3 | Binding and Inhibition | Blocks DA reuptake; promotes DA efflux | nih.gov |
| Norepinephrine Transporter (NET) | SLC6A2 | Binding and Inhibition | Blocks NE reuptake; promotes NE efflux | nih.gov |
| Vesicular Monoamine Transporter 2 (VMAT2) | SLC18A2 | Inhibition | Reduces vesicular sequestration of monoamines | nih.gov |
| Trace Amine-Associated Receptor 1 (TAAR1) | TAAR1 | Agonism | Modulates DAT/NET function, contributing to efflux | nih.gov |
The significant increase in intracellular and extracellular monoamines induced by amphetamines can have profound effects on cellular metabolism and bioenergetics. Studies have shown that amphetamine-like psychostimulants can inhibit mitochondrial function. nih.gov Mitochondria are the primary source of cellular energy (ATP) and are also a major site for the production of reactive oxygen species (ROS). nih.govresearchgate.net
Inhibition of the mitochondrial electron transport chain by amphetamines can lead to mitochondrial dysfunction. nih.gov This impairment is associated with an increase in the formation of free radicals, including ROS and reactive nitrogen species (RNS). The overproduction of these reactive species can overwhelm the cell's antioxidant capacity, leading to a state of oxidative stress. This process is hypothesized to contribute to the cellular-level changes observed following exposure to high concentrations of amphetamines in research models. nih.gov
Animal Model Research for Neurobiological Characterization
Animal models provide an essential platform for understanding how the in vitro effects of levamfetamine translate to complex neurobiological and behavioral outcomes within a living system.
Research in rodent models has confirmed the neurochemical effects of levamfetamine observed in vitro. Administration of levamfetamine leads to dose-dependent increases in the extracellular concentrations of dopamine and norepinephrine in distinct brain regions. wikipedia.org
Specifically, studies have demonstrated that levamfetamine induces the release of dopamine in the striatum, a brain region critical for motor control and reward. wikipedia.org Concurrently, it promotes the release of norepinephrine in the prefrontal cortex, an area heavily involved in executive functions such as attention and concentration. wikipedia.org These findings align with the compound's known effects on the dopamine and norepinephrine transporters, which are densely expressed in these respective brain areas. nih.gov The neurochemical effects of levamfetamine are generally less pronounced in the dopaminergic pathways compared to dextroamphetamine, but are robust within noradrenergic pathways. wikipedia.org
| Brain Region | Primary Neurotransmitter Affected by Levamfetamine | Observed Effect | Reference |
|---|---|---|---|
| Striatum | Dopamine (DA) | Dose-dependent increase in extracellular DA | wikipedia.org |
| Prefrontal Cortex (PFC) | Norepinephrine (NE) | Dose-dependent increase in extracellular NE | wikipedia.org |
The neurochemical changes induced by levamfetamine produce distinct and measurable behavioral phenotypes in animal models. The elevation of dopamine in the striatum is strongly correlated with an increase in locomotor activity and, at higher doses, the emergence of stereotyped behaviors (e.g., repetitive, purposeless movements like grooming or head bobbing). wikipedia.orgnih.govdntb.gov.ua
The relative potencies of the amphetamine isomers on neurochemical systems are reflected in their behavioral effects. Dextroamphetamine, with its more powerful effect on dopamine release, typically produces more pronounced psychostimulant effects and locomotor activation than levamfetamine at equivalent doses. wikipedia.org The differences in behavioral outcomes between the two isomers underscore the central role of dopamine in mediating the acute stimulant and motor effects of amphetamines. wikipedia.org Levamfetamine's significant impact on norepinephrine in the prefrontal cortex is thought to contribute more to its effects on wakefulness and concentration. wikipedia.org
Comparative Studies of Amphetamine Stereoisomers in Pre-clinical Behavioral Models
Locomotor Activity
Studies examining the impact of amphetamine stereoisomers on locomotor activity in rodents have consistently demonstrated that dextroamphetamine is significantly more potent in stimulating movement. In fact, some rodent studies have found dextroamphetamine to be 5- to 10-fold more potent in its stimulant-like effects than levamfetamine. wikipedia.org While both isomers can induce hyperlocomotion, dextroamphetamine produces this effect at lower doses compared to levamfetamine.
For instance, in studies with rats, dextroamphetamine has been shown to increase locomotor activity at doses of 0.5 and 1.5 mg/kg. frontiersin.org In contrast, higher doses of levamfetamine are required to produce similar increases in locomotion. This difference in potency is largely attributed to dextroamphetamine's more pronounced effect on dopamine release in the striatum, a key brain region involved in motor control. wikipedia.org Levamfetamine, with its more balanced effects on dopamine and norepinephrine, contributes to locomotor activation but to a lesser extent than the dextro-isomer. wikipedia.org
| Compound | Dose (mg/kg) | Effect on Locomotor Activity | Relative Potency |
|---|---|---|---|
| Dextroamphetamine | 0.5 - 1.5 | Significant Increase | Dextroamphetamine is 5-10x more potent than Levamfetamine |
| Levamfetamine | Higher doses required for similar effect | Increase |
Animal Models of ADHD: Spontaneously Hypertensive Rat (SHR)
The Spontaneously Hypertensive Rat (SHR) is a well-validated animal model of Attention-Deficit/Hyperactivity Disorder (ADHD), exhibiting key behavioral characteristics of the condition, including hyperactivity, impulsivity, and deficits in sustained attention. Comparative studies of amphetamine stereoisomers in this model have revealed distinct therapeutic effects.
In a study investigating the effects of d- and l-amphetamine on SHR behavior, it was found that dextroamphetamine was more than twice as potent as levamfetamine in reducing hyperactivity and impulsivity. Conversely, low-to-medium doses of both isomers were found to improve sustained attention. These findings suggest that the dopaminergic system, which is more potently stimulated by dextroamphetamine, plays a crucial role in managing hyperactive and impulsive behaviors. The comparable efficacy of both isomers in improving sustained attention at certain doses may indicate a significant contribution of the noradrenergic system, which is similarly affected by both levamfetamine and dextroamphetamine, to attentional processes.
| Behavioral Measure | Dextroamphetamine Effect | Levamfetamine Effect |
|---|---|---|
| Hyperactivity | Significant Reduction (more potent) | Reduction (less potent) |
| Impulsivity | Significant Reduction (more potent) | Reduction (less potent) |
| Sustained Attention | Improvement (at low-to-medium doses) | Improvement (at low-to-medium doses) |
Drug Discrimination Studies
Drug discrimination paradigms in animals are used to assess the subjective effects of psychoactive substances. In these studies, animals are trained to recognize the internal cues produced by a specific drug and to respond accordingly to receive a reward. When a novel compound is tested, its ability to substitute for the training drug provides insight into its subjective similarity.
In rats trained to discriminate dextroamphetamine from saline, levamfetamine has been shown to fully substitute for the dextroamphetamine cue. nih.gov This indicates that levamfetamine produces subjective effects that are qualitatively similar to those of dextroamphetamine, although it is less potent in doing so. This overlap in discriminative stimulus effects is consistent with their shared mechanism of action as monoamine releasing agents.
Intracranial Self-Stimulation (ICSS)
Intracranial self-stimulation (ICSS) is a behavioral paradigm used to measure the rewarding effects of stimuli, including drugs of abuse. In ICSS studies, animals are implanted with electrodes in brain regions associated with reward and can press a lever to receive electrical stimulation. Drugs that enhance the rewarding properties of the stimulation decrease the threshold at which the animal will work for it.
Studies examining the effects of amphetamine stereoisomers on ICSS have shown that dextroamphetamine is more potent than levamfetamine in enhancing the rewarding effects of brain stimulation. nih.gov This is demonstrated by a greater reduction in the ICSS threshold following dextroamphetamine administration compared to levamfetamine. These findings align with the greater abuse potential of dextroamphetamine, which is linked to its more robust activation of the mesolimbic dopamine system.
| Compound | Effect on ICSS Threshold | Implication for Rewarding Properties |
|---|---|---|
| Dextroamphetamine | Greater Decrease | More Potent Enhancement of Reward |
| Levamfetamine | Decrease | Enhancement of Reward |
Advanced Analytical and Bioanalytical Methodologies for Levamfetamine Succinate Research
Chromatographic and Electrophoretic Separation Techniques for Research Samples
Chromatographic and electrophoretic methods are the cornerstones of chiral separation in pharmaceutical and forensic analysis. They provide the high-resolution separation necessary to resolve enantiomers like levamfetamine and dextroamphetamine, which have identical chemical properties in an achiral environment.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the enantioselective analysis of amphetamine isomers. openaccessjournals.comresearchgate.net The development of a robust HPLC method is a multi-step process focused on achieving optimal separation, sensitivity, and reliability.
The primary strategy for separating enantiomers by HPLC is chiral chromatography. This can be achieved in three main ways: using a chiral stationary phase (CSP), adding a chiral additive to the mobile phase, or pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column. nih.govscirp.org
Chiral Stationary Phases (CSPs): This is the most direct and common approach. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic antibiotic CSPs (e.g., vancomycin (B549263) or teicoplanin) are frequently used for the separation of amphetamine enantiomers. nih.govsigmaaldrich.com For example, the Astec CHIROBIOTIC V2 column, which utilizes the vancomycin chiral selector, has demonstrated baseline resolution of amphetamine and methamphetamine enantiomers. sigmaaldrich.com
Pre-column Derivatization: This method involves reacting the amphetamine sample with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide), to create diastereomeric derivatives. These diastereomers have different physicochemical properties and can be separated on a conventional, non-chiral reversed-phase column, like a C18 column. cuny.edurestek.com This approach offers a cost-effective alternative to expensive chiral columns. restek.com
Method development involves optimizing the mobile phase composition (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) with buffers like phosphate (B84403) or ammonium (B1175870) formate), pH, flow rate, and column temperature to achieve the best resolution and peak shape. sigmaaldrich.comresearchgate.netnih.gov Detection is typically performed using UV or, more commonly, a mass spectrometer for enhanced sensitivity and specificity. sigmaaldrich.com
| Technique | Stationary Phase (Column) | Mobile Phase | Key Finding/Application | Reference |
|---|---|---|---|---|
| Chiral HPLC-MS/MS | Astec CHIROBIOTIC V2 (Vancomycin CSP) | Methanol/Water with acetic acid and ammonium hydroxide | Provided rapid, baseline resolution of amphetamine and methamphetamine enantiomers for biological sample analysis. | sigmaaldrich.com |
| HPLC with Derivatization | Raptor C18 (achiral) | Water/Methanol (with formic acid and ammonium formate) | Effective separation of d- and l-amphetamine enantiomers after derivatization with Marfey's reagent; suitable for high-throughput labs. | restek.com |
| UHPLC-MS/MS | Chiral column | Methanol with glacial acetic acid and NH3 | Validated method for enantiomer-specific analysis of amphetamine in urine, oral fluid, and blood. | nih.gov |
| HPLC-UV | Reversed-phase C18 | Aqueous orthophosphoric acid (pH 2.1)-acetonitrile (90:10 v/v) | Simultaneous determination of amphetamine, methamphetamine, and caffeine (B1668208) in seized tablets. | researchgate.net |
Capillary electrophoresis (CE) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as high separation efficiency, rapid analysis times, and low consumption of samples and reagents. jst.go.jpresearchgate.net The technique separates ions based on their electrophoretic mobility in an electric field. For chiral separations of compounds like levamfetamine, a chiral selector is added to the background electrolyte.
Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE for amphetamine-type stimulants. nih.govresearchgate.net These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. Enantiomers can differentially interact with the chiral CD cavity, leading to different migration times and thus, separation.
Method Optimization: Key parameters that are optimized during CE method development include the type and concentration of the chiral selector, the pH and composition of the background electrolyte (buffer), the applied voltage, and the capillary temperature. researcher.lifenih.gov For instance, a study optimizing the chiral separation of five beta-phenylethylamines, including amphetamine, used a buffer at pH 2.2 with sulfated beta-cyclodextrin (B164692) as the chiral selector, achieving separation within 30 minutes. researchgate.net Another study found that Heptakis-(2,3-di-O-acetyl-6-O-sulfo)-beta-cyclodextrin was effective for the simultaneous determination of dexamphetamine's enantiomeric purity and related impurities. nih.gov
Compound Profiling: CE is particularly useful for chiral profiling of illicit drug samples, which can provide intelligence on the synthetic route used in clandestine manufacturing. researchgate.net The high resolving power of CE allows for the detection of trace-level chiral impurities alongside the main product. researchgate.netdea.gov
| Chiral Selector | Background Electrolyte (BGE) | Key Finding/Application | Reference |
|---|---|---|---|
| Sulfated beta-cyclodextrin (2.5% w/v) | 25 mmol/L KH2PO4 and 25 mmol/L H3PO4 (pH 2.2) | Achieved enantiomeric separation of five beta-phenylethylamines, including amphetamine, within 30 minutes. | researchgate.net |
| (2-hydroxypropyl)-beta-cyclodextrin | pH 2.5 buffer | Permitted enantioselective analysis of amphetamine, methamphetamine, and other designer drugs in urinary extracts. | nih.gov |
| Heptakis-(2,3-di-O-acetyl-6-O-sulfo)-beta-cyclodextrin (10 mg/ml) | 0.1 M sodium phosphate buffer (pH 2.5) | Validated for determining enantiomeric purity of dexamphetamine and potential impurities. | nih.gov |
Mass Spectrometry Applications in Research for Identification and Quantification
Mass spectrometry (MS), particularly when coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is the gold standard for the definitive identification and sensitive quantification of chemical compounds. nih.gov While MS itself cannot typically differentiate between enantiomers due to their identical mass-to-charge (m/z) ratio, its coupling with chiral chromatography (LC or GC) or chiral capillary electrophoresis (CE) creates a powerful tool for isomer-specific analysis. d-nb.info
In tandem mass spectrometry (MS/MS), a specific parent ion is selected, fragmented, and one or more resulting product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity, allowing for quantification at very low levels (ng/mL) even in complex biological matrices. scirp.orgscipublications.com
For amphetamine analysis, positive electrospray ionization (ESI) is commonly used. The mass transitions monitored for amphetamine are typically m/z 136.1 → 119.1 and 136.1 → 91.1. nih.gov The use of a stable isotope-labeled internal standard, such as amphetamine-D11, is crucial for accurate quantification, as it compensates for variations in sample preparation and instrument response. restek.com
Development of Isomer-Specific Analytical Methods in Biological Matrices for Research
Analyzing levamfetamine succinate (B1194679) in biological matrices such as blood, urine, and oral fluid presents unique challenges due to the complexity of the matrix and the low concentrations of the analyte. nih.govscipublications.com The development of robust bioanalytical methods requires an efficient sample preparation step to extract the analyte and remove interfering substances, followed by a highly selective and sensitive analytical technique.
Sample Preparation: Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most common techniques used to extract amphetamines from biological fluids. scipublications.comresearchgate.net A study analyzing D- and L-isomers of amphetamine in human plasma utilized a two-step LLE procedure prior to LC-MS/MS analysis. scipublications.com
Urine Analysis: Urine is a common matrix for drug testing. Enantiomer-specific analysis in urine can help differentiate between sources of amphetamine. nih.gov Methods have been developed using UHPLC-MS/MS with chiral columns to determine the relative amounts of (S)- and (R)-amphetamine. nih.gov
Blood/Plasma Analysis: Blood or plasma analysis provides information about the drug concentration at the time of sampling. Validated LC-MS/MS methods for quantifying amphetamine enantiomers in human plasma have been established with lower limits of quantitation (LLOQ) as low as 2.5 ng/mL. scipublications.comuttyler.edu
Oral Fluid Analysis: Oral fluid is an increasingly popular alternative matrix due to its non-invasive collection. nih.gov Enantiomer-specific analysis of amphetamine in oral fluid has been successfully performed using UHPLC-MS/MS, with studies showing a strong correlation in enantiomer distribution between oral fluid and urine. nih.gov
| Biological Matrix | Extraction Method | Analytical Technique | Key Validation Parameter | Reference |
|---|---|---|---|---|
| Human K2EDTA Plasma | Liquid-Liquid Extraction (LLE) | LC-MS/MS with chiral column | LLOQ of 2.5 ng/mL | scipublications.com |
| Blood | Mixed-Mode Solid-Phase Extraction (MMSPE) | UPLC-qTOF-MS | LOQ of 20 ng/mL | mdpi.com |
| Urine, Oral Fluid, Blood | Not specified | UHPLC-MS/MS with chiral column | Comparison of enantiomer distribution across matrices. | nih.gov |
| Equine Plasma and Urine | Liquid-Liquid Extraction (LLE) | LC-MS/MS with chiral stationary phase | Extraction recovery >70% | scirp.org |
Methodological Validation and Quality Control in Analytical Research
To ensure that an analytical method is reliable, accurate, and reproducible, it must undergo a rigorous validation process. This is particularly critical in forensic and clinical research. Validation is performed according to established guidelines, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX) or the U.S. Food and Drug Administration (FDA). uttyler.edumdpi.comnih.gov
The key parameters assessed during method validation include:
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including its enantiomer and other structurally related compounds. scipublications.commdpi.com
Linearity and Range: The concentration range over which the instrument response is directly proportional to the analyte concentration. This is typically demonstrated by a calibration curve with a high coefficient of determination (R² > 0.99). researchgate.net
Accuracy: The closeness of the measured value to the true value. It is often expressed as the percentage of recovery of a known added amount of analyte and should typically be within ±15-20%. researcher.lifemdpi.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is evaluated as intra-day (repeatability) and inter-day (reproducibility) precision and is expressed as the relative standard deviation (%RSD), which should generally be ≤15-20%. researcher.lifemdpi.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, room temperature storage). scipublications.com
A study validating a UPLC-qTOF-MS method for isomeric amphetamine-related drugs in blood reported accuracy within 89–118% and precision within 20%, meeting SWGTOX standards. mdpi.com Similarly, a CE method for amphetamine metabolites was validated with inter- and intra-assay precision and accuracy varying by less than 15% at most concentrations. researcher.life These validation procedures ensure that the data generated for research purposes are scientifically sound and defensible.
Theoretical Frameworks, Computational Approaches, and Future Research Directions
Computational Chemistry and Molecular Modeling in Ligand-Target Interactions Research
Computational chemistry and molecular modeling have become indispensable tools in understanding the intricate interactions between levamfetamine and its biological targets. nih.govmdpi.comopenaccessjournals.comfrontiersin.org These in silico methods provide a powerful lens through which researchers can visualize and analyze the binding process at an atomic level, accelerating drug discovery and elucidating the fundamental biochemical processes involved. openaccessjournals.comnih.gov
Molecular docking, a key computational technique, predicts the preferred orientation and binding affinity of a ligand, such as levamfetamine, within the active site of a target protein. openaccessjournals.comfrontiersin.orgnih.gov This process involves generating numerous possible conformations, or "poses," of the ligand within the protein's binding pocket. frontiersin.org The availability of a three-dimensional structure of the target molecule, either from experimental methods like X-ray crystallography or from computational approaches like homology modeling, is a prerequisite for this type of analysis. frontiersin.org
The "lock-and-key" model, an early concept in ligand-protein interactions, has been refined to include the "induced-fit" theory, which acknowledges that both the ligand and the protein can undergo conformational changes to optimize their interaction. frontiersin.org Modern computational methods account for this flexibility, providing a more dynamic and realistic view of the binding event. frontiersin.org The ultimate goal of these computational approaches is to accurately predict the free energy of a binding event, which is a key determinant of a drug's efficacy. diva-portal.org
By simulating these interactions, researchers can gain insights into the mechanisms of action, binding energetics, and potential therapeutic applications of levamfetamine. openaccessjournals.com These computational studies can also guide the development of new drugs with improved specificity and reduced side effects. diva-portal.org
Identification of Novel Research Probes and Pharmacological Tools
Levamfetamine succinate (B1194679) and related compounds have potential as pharmacological tools for investigating the roles of neurotransmitters in various neurological conditions. nih.gov For instance, studies have utilized levamfetamine to indirectly evaluate the function of dopamine (B1211576) and norepinephrine (B1679862) in schizophrenia. nih.gov The development of novel research probes is crucial for activating or inactivating specific protein functions, which helps in understanding the roles of gene products in both normal and disease states. nih.gov
A chemoinformatics approach can be employed to identify drugs that are specific enough to serve as chemical probes. nih.gov This involves analyzing large databases of chemical information to predict drug-target associations, which can then be experimentally validated. nih.gov Such approaches can help "de-orphanize" drugs with unknown primary targets and identify new applications for existing compounds. nih.gov
The development of new recognition probes, such as aptamers and fluorescent probes, is an active area of research. researchgate.net These tools can offer real-time detection of substances and their metabolites, which has significant implications for both research and clinical applications. researchgate.netwvu.edu For example, a sensor based on a novel probe has been developed for the detection of drug metabolites in buffer solutions. wvu.edu These advancements in probe technology can facilitate the study of drug metabolism and pharmacokinetics with greater precision.
Exploration of Advanced Delivery Systems for Research Applications (e.g., controlled release in animal models)
Advanced drug delivery systems (DDS) are being explored to maximize the efficacy and minimize the side effects of therapeutic agents like levamfetamine. nih.gov These systems are designed to control the rate and location of drug release, providing more precise and effective treatment. bccresearch.com In the context of preclinical research, these systems are particularly valuable for studying the effects of controlled and sustained drug exposure in animal models. scispace.com
Innovations in drug delivery include:
Nanoparticles: These can encapsulate drugs, protecting them from degradation and allowing for controlled release. primescholars.com
Implantable devices and microneedle arrays: These offer sustained release of medications over extended periods, which is beneficial for long-term studies. primescholars.com
Stimuli-responsive systems: These "smart" systems release the drug in response to specific physiological cues like pH or temperature. primescholars.com
The development of such systems is driven by the need for more translatable research that can bridge the gap between preclinical findings and clinical outcomes. nih.gov For instance, controlled-release formulations are being investigated for their potential to improve therapeutic outcomes. scispace.com The use of advanced delivery systems in animal studies can provide a more accurate representation of how a drug might behave in humans, thereby improving the predictive value of preclinical research. srce.hr
Unexplored Mechanistic Pathways and Novel Target Identification in Pre-clinical Research
While the primary mechanism of action for levamfetamine involves the release of norepinephrine and dopamine, there is ongoing research to identify unexplored mechanistic pathways and novel therapeutic targets. wikipedia.org Levamfetamine and its related compounds act on the central nervous system, and their effects are mediated through interactions with various neurotransmitter systems. ontosight.aiontosight.ai
One area of interest is the trace amine-associated receptor 1 (TAAR1), which levamfetamine has been shown to act on as an agonist. wikipedia.orgncats.io This suggests a potential therapeutic target that is distinct from the classical monoamine transporters. wikipedia.org Furthermore, abnormalities in the dopaminergic system have been implicated in a range of neurological disorders, making the dopamine transporter (DAT) a key target for both classical stimulants and novel psychoactive substances. nih.gov
Preclinical research is also exploring the potential of repurposing existing drugs for new indications. rsc.org Computational methods can be used to screen libraries of approved drugs against new targets, potentially identifying unexpected therapeutic applications. rsc.org For example, research into the respiratory effects of methamphetamine enantiomers may identify new targets for treating opioid-induced respiratory depression. patsnap.com The systematic evaluation of agents that are selective for specific monoamine receptors could lead to the development of novel therapies. patsnap.com
Ethical Considerations in Basic and Pre-clinical Research of Levamfetamine Succinate
The use of psychoactive substances like this compound in preclinical research raises a number of important ethical considerations. nih.gov A fundamental principle of all research, whether clinical or preclinical, is that the potential benefits must outweigh the harms. nih.gov
Key ethical considerations in this area include:
Justification for Research: Preclinical studies should only be initiated when they are supported by a well-grounded hypothesis and have a high probability of success. nih.gov This is particularly important when investigating drugs with known potential for abuse. nih.gov
Animal Welfare: When animals are used in research, their welfare must be a primary concern. researchgate.net This includes minimizing pain and distress and using the minimum number of animals necessary to obtain valid results. srce.hr All animal research must be conducted in accordance with Good Laboratory Practices (GLP). srce.hr
Data Transparency: There is an ethical obligation to share all research data, including negative results. nih.gov Publication bias, where only positive findings are reported, can distort the evidence base and lead to the repetition of unsuccessful experiments. srce.hrnih.gov
Informed Consent: In the context of any future human trials, ensuring competent and informed consent is crucial, especially when dealing with vulnerable populations or individuals with conditions that may impair their decision-making capacity. nih.gov
The ethical review process, often conducted by an Institutional Review Board (IRB), plays a critical role in ensuring that research is conducted ethically and that the rights and welfare of all subjects are protected. amegroups.org
Q & A
Q. What are the critical chemical and regulatory identifiers for Levamfetamine Succinate, and how do they impact experimental design?
this compound is chemically defined as (–)-(R)-α-methylphenethylamine succinate (1:1) with the molecular formula C₉H₁₃N·C₄H₆O₄ . Regulatory identifiers include:
- CAS No. : 5634-40-2
- UNSPSC Code : 29214600
- Controlled Substance Status : Listed under international schedules (e.g., purity percentages vary by salt form: 53.4% for succinate vs. 73.4% for sulfate) . Methodological Implication : Researchers must verify compound identifiers to ensure compliance with controlled substance regulations and select appropriate analytical standards. For synthesis, chiral purity of the (–)-(R) enantiomer is critical to avoid pharmacological confounding .
Q. How should researchers design experiments to ensure reproducibility in synthesizing this compound?
Synthesis protocols must include:
- Chiral Resolution : Use (–)-(R)-α-methylphenethylamine as the starting material to avoid racemic mixtures .
- Salt Formation : Document stoichiometric ratios (1:1 amine:succinic acid) and crystallization conditions (e.g., solvent polarity, temperature) .
- Characterization : Employ HPLC with chiral columns to confirm enantiomeric purity (>98% recommended) and FTIR/XRD to validate salt formation .
Data Validation : Compare results against published spectra (e.g., SMILES:
CC(CC1=CC=CC=C1)N.C(CC(=O)O)C(=O)O) .
Advanced Research Questions
Q. What experimental parameters influence the pharmacological activity of this compound compared to other salt forms (e.g., sulfate or alginate)?
Key factors include:
- Solubility and Bioavailability : Succinate salts generally exhibit lower aqueous solubility than sulfates (e.g., 53.4% purity vs. 73.4%) due to hydrophobic succinic acid interactions .
- Stability : Succinate forms may degrade under high humidity; stability studies should include accelerated aging tests (40°C/75% RH) . Methodology : Use in vitro dissolution assays (e.g., USP Apparatus II) and in vivo pharmacokinetic models to compare salt-specific absorption rates .
Q. How can researchers resolve contradictions in reported purity values for this compound across regulatory databases?
Discrepancies arise from:
- Analytical Methods : GC-MS vs. HPLC may yield differing purity values due to detection limits for chiral impurities .
- Sample Sources : Commercial batches vs. lab-synthesized samples may vary in residual solvents or byproducts . Resolution Strategy :
- Cross-validate purity using orthogonal techniques (e.g., NMR for structural confirmation + mass balance calculations) .
- Reference International Narcotics Control Board data (e.g., 53.4% succinate purity) as a regulatory benchmark .
Q. What advanced statistical models are appropriate for optimizing this compound formulation parameters (e.g., excipient compatibility)?
Use Design of Experiments (DoE) frameworks:
- Factors : Excipient type (e.g., lactose vs. cellulose), compression force, humidity .
- Response Variables : Dissolution rate, tablet hardness, stability . Case Study : A full factorial design (similar to polybutylene succinate studies) can identify interactions between variables. For example, air pressure and feed rate in SBS processes significantly affect fiber diameter in polymer analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
